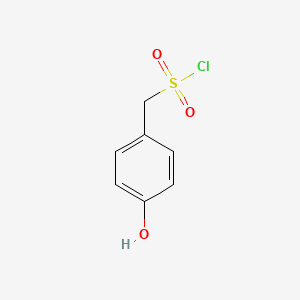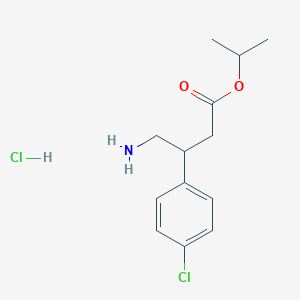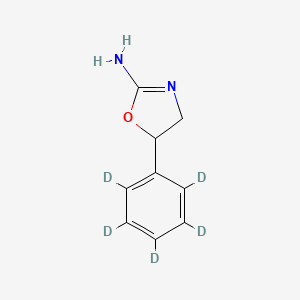
Aminorex-d5 (1.0mg/ml in Acetonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminorex-d5 (1.0mg/ml in Acetonitrile) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a deuterated form of Aminorex, an anorectic stimulant drug. The compound is dissolved in acetonitrile, a common solvent used in chemical analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminorex-d5 involves the incorporation of deuterium atoms into the Aminorex molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Aminorex-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1.0 mg/ml .
Analyse Chemischer Reaktionen
Types of Reactions
Aminorex-d5 undergoes various chemical reactions, including:
Oxidation: Aminorex-d5 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Aminorex-d5 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Aminorex-d5 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: For drug development and pharmacokinetic studies.
Industry: In quality control and analytical testing of pharmaceuticals
Wirkmechanismus
Aminorex-d5, like its non-deuterated counterpart, acts as an anorectic stimulant. It exerts its effects by interacting with neurotransmitter systems in the brain, particularly those involving norepinephrine and dopamine. The compound stimulates the release of these neurotransmitters, leading to increased alertness and reduced appetite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminorex: The non-deuterated form, used as an appetite suppressant.
Phentermine: Another anorectic stimulant with similar effects.
Ephedrine: A compound with stimulant and appetite-suppressant properties.
Uniqueness
Aminorex-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise measurements in mass spectrometry and other analytical techniques .
Eigenschaften
CAS-Nummer |
1246819-51-1 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
5-(2,3,4,5,6-pentadeuteriophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
SYAKTDIEAPMBAL-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN=C(O2)N)[2H])[2H] |
Kanonische SMILES |
C1C(OC(=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
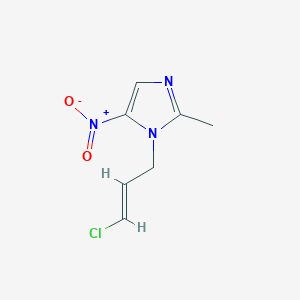
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
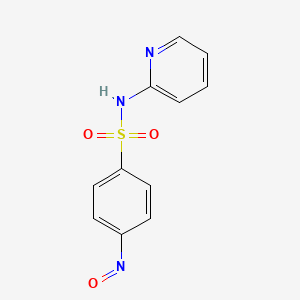

![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)

![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
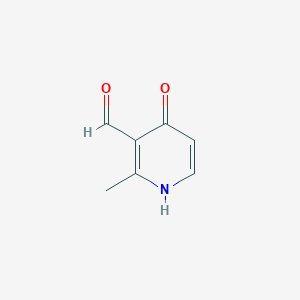
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
